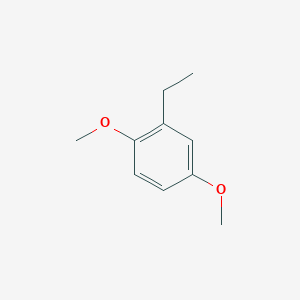

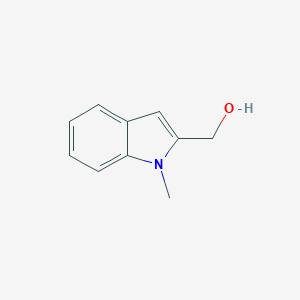

2-Ethyl-1,4-dimethoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-Ethyl-1,4-dimethoxybenzene and related compounds often involves multiple steps, including sulfonyl chloration, reduction, etherization, and Vilsmeier reaction. These methods highlight the complexity and precision required in creating specific substituted benzene derivatives for medical and chemical research purposes (Z. Zhimin, 2003).

Molecular Structure Analysis

The molecular structure of 1,4-dimethoxybenzene, closely related to 2-Ethyl-1,4-dimethoxybenzene, has been detailed through X-ray crystallography. It demonstrates centro-symmetrical molecules per unit cell, with methyl groups lying in the plane of the benzene ring. This structural insight is crucial for understanding the chemical behavior and reactivity of the compound (T. H. Goodwin, M. Przybylska, J. Robertson, 1950).

Chemical Reactions and Properties

Various chemical reactions and properties of substituted dimethoxybenzenes involve the formation of cation radicals, indicating their potential role in oxidation processes. For example, the oxidation of 2-chloro-1,4-dimethoxybenzene by lignin peroxidase highlights its application in biochemistry and environmental science (P. Teunissen, D. Sheng, G. V. Reddy, P. Moënne-Loccoz, J. Field, M. Gold, 1998).

Physical Properties Analysis

The physical properties of related compounds, such as 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, have been explored, revealing details about the crystallographic centers, orientation of methoxy groups, and the overall architecture of the molecules. Such analyses are vital for understanding the compound's behavior in various solvents and conditions (Kiichi Amimoto, 2011).

Chemical Properties Analysis

The chemical properties of 2-Ethyl-1,4-dimethoxybenzene derivatives, including their reactivity and stability, have been a focus of research. Studies on related compounds highlight the potential for complex reactions, such as the facile oxidation of fused dimethoxybenzenes to quinones, demonstrating the nuanced chemical behavior of these molecules (D. W. Kim, H. Y. Choi, K. J. Lee, D. Chi, 2001).

科学的研究の応用

Organic Chemistry: Electrophilic Aromatic Substitution 2-Ethyl-1,4-dimethoxybenzene is a derivative of benzene, which is known to undergo electrophilic aromatic substitution . This is a reaction in which an electrophile replaces a hydrogen atom in an aromatic system .

Procedure The general mechanism for electrophilic aromatic substitution involves two steps :

- The electrons in the pi bond attack the electrophile, forming a C-E bond and an arenium ion .

- A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reform aromaticity .

This mechanism is used in the synthesis of various benzene derivatives, and it’s possible that 2-Ethyl-1,4-dimethoxybenzene could be synthesized or used in a similar manner .

Organic Chemistry: Friedel-Crafts Alkylation

- Application: 2-Ethyl-1,4-dimethoxybenzene could potentially be used in Friedel-Crafts alkylation reactions .

- Procedure: In a Friedel-Crafts alkylation, an alkyl group is added to a benzene ring using a strong Lewis acid catalyst . For example, 1,4-dimethoxybenzene reacts with t-butyl alcohol to form 1, 4-Di-t-butyl-2, 5–dimethoxybenzene in the presence of sulfuric acid acting as a catalyst .

- Results: The result of this reaction would be a substituted benzene ring .

Industrial Chemistry: Heat Transfer Fluid

- Application: Diethylbenzenes, which include 2-Ethyl-1,4-dimethoxybenzene, are used in a mixture with methyl and/or ethyl biphenyls as a low-temperature heat transfer fluid .

- Procedure: The specific procedures for using diethylbenzenes as a heat transfer fluid would depend on the specific industrial context .

- Results: The use of diethylbenzenes as a heat transfer fluid can improve the efficiency of industrial processes .

Polymer Chemistry: Synthesis of Crosslinked Polystyrene

- Application: Diethylbenzene is dehydrogenated to give divinylbenzene (DVB), which is used in the production of crosslinked polystyrene .

- Procedure: The dehydrogenation of diethylbenzene to DVB involves the removal of hydrogen atoms .

- Results: The result of this process is divinylbenzene, which can be used to produce crosslinked polystyrene .

Organic Chemistry: Disproportionation Reaction

- Application: 2-Ethyl-1,4-dimethoxybenzene could potentially undergo disproportionation under the influence of excess HF-BF3 .

- Procedure: In a disproportionation reaction, a single substance is transformed into two or more different substances . The specific procedures would depend on the experimental conditions .

- Results: The result of this reaction would be a mixture of different substances .

Laboratory Chemicals

- Application: 2-Ethyl-1,4-dimethoxybenzene could potentially be used as a laboratory chemical .

- Procedure: The specific procedures would depend on the experimental conditions and the nature of the research .

- Results: The results would vary based on the specific research context .

Industrial Chemistry: Production of Divinylbenzene

特性

IUPAC Name |

2-ethyl-1,4-dimethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZCWRYUYQRBPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343777 |

Source

|

| Record name | 2-Ethyl-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-1,4-dimethoxybenzene | |

CAS RN |

1199-08-2 |

Source

|

| Record name | 2-Ethyl-1,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-1,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chlorobicyclo[4.1.0]heptane](/img/structure/B73443.png)

![[2-(3-Acetyloxyoxan-2-yl)oxyoxan-3-yl] acetate](/img/structure/B73447.png)